molecular formula C20H26N4O4 B11945999 4,4'-Bis(N,N-dimethylureido)-3,3'-dimethoxybiphenyl CAS No. 20575-75-1

4,4'-Bis(N,N-dimethylureido)-3,3'-dimethoxybiphenyl

Cat. No.: B11945999
CAS No.: 20575-75-1
M. Wt: 386.4 g/mol
InChI Key: QNQOYMPKSYMGBD-UHFFFAOYSA-N
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Description

4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl is an organic compound with a complex structure that includes two dimethylureido groups and two methoxy groups attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl typically involves the reaction of 4,4’-diamino-3,3’-dimethoxybiphenyl with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The urea groups can be reduced to amines under specific conditions.

    Substitution: The biphenyl backbone can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The dimethylureido groups can form hydrogen bonds with biological molecules, while the biphenyl backbone provides a hydrophobic surface for interactions with other hydrophobic entities. These interactions can influence the activity of enzymes, receptors, and other proteins, making this compound useful in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but lacks the methoxy groups.

    4,4’-Bis(dimethylamino)benzophenone: Contains dimethylamino groups instead of dimethylureido groups.

    1,8-Naphthalimide derivatives: Used in similar applications but have a different core structure.

Uniqueness

4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl is unique due to the presence of both dimethylureido and methoxy groups, which provide a combination of hydrogen bonding and hydrophobic interactions. This makes it particularly versatile for various applications in chemistry, biology, and materials science.

Properties

CAS No.

20575-75-1

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

3-[4-[4-(dimethylcarbamoylamino)-3-methoxyphenyl]-2-methoxyphenyl]-1,1-dimethylurea

InChI

InChI=1S/C20H26N4O4/c1-23(2)19(25)21-15-9-7-13(11-17(15)27-5)14-8-10-16(18(12-14)28-6)22-20(26)24(3)4/h7-12H,1-6H3,(H,21,25)(H,22,26)

InChI Key

QNQOYMPKSYMGBD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)N(C)C)OC)OC

Origin of Product

United States

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